2,2-Dimethyloctanoic acid

Metabolic tracing Lipid metabolism Toxicology

2,2-Dimethyloctanoic acid (CAS 29662-90-6) is a branched-chain, medium-chain fatty acid (MCFA) with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol. It is characterized by a geminal dimethyl group at the alpha-carbon, which confers unique metabolic and physicochemical properties distinct from linear octanoic acid.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 29662-90-6
Cat. No. B031098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyloctanoic acid
CAS29662-90-6
Synonyms2,2-Dimethyloctanoic Acid;  α,α-Dimethyloctanoic Acid;  2,2-Dimethyl-Octanoic Acid; 
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C(=O)O
InChIInChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12)
InChIKeyIKNDGHRNXGEHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 25 °C: 0.025 (very poor)

2,2-Dimethyloctanoic Acid (CAS 29662-90-6): A Branched-Chain Fatty Acid for Specialized Research and Industrial Applications


2,2-Dimethyloctanoic acid (CAS 29662-90-6) is a branched-chain, medium-chain fatty acid (MCFA) with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol [1]. It is characterized by a geminal dimethyl group at the alpha-carbon, which confers unique metabolic and physicochemical properties distinct from linear octanoic acid [2]. It is a colorless liquid at room temperature with an estimated boiling point of 265.6 ± 8.0 °C at 760 mmHg and a predicted pKa of 5.17 [3].

Why 2,2-Dimethyloctanoic Acid Cannot Be Substituted by Linear Octanoic Acid or Other MCFAs in Critical Applications


The alpha-geminal dimethyl substitution in 2,2-dimethyloctanoic acid fundamentally alters its metabolic stability and interaction with biological targets compared to linear octanoic acid or other methyl-branched isomers [1]. While linear octanoic acid undergoes rapid β-oxidation, the alpha-branching in 2,2-dimethyloctanoic acid creates a steric block, rerouting its metabolism through alternative pathways such as ω-oxidation, leading to a distinct metabolite profile that includes 2,2-dimethyladipic acid and 2,2-dimethyl-7-hydroxyoctanoic acid [2]. This metabolic divergence means that linear octanoic acid cannot replicate the compound's function as a metabolic probe or its specific biological effects. Furthermore, the branching point dictates the compound's potency in seizure control models, a structure-activity relationship not observed with linear or differently branched analogues, making generic substitution scientifically invalid for applications targeting this mechanism [3].

Quantitative Evidence for 2,2-Dimethyloctanoic Acid: Metabolic Fate, Enzyme Inhibition, and Physicochemical Differentiation


Alpha-Branching Alters Metabolic Fate: ω-Oxidation Metabolite Profile in Rats

In vivo metabolic studies in rats demonstrate that 2,2-dimethyloctanoic acid is not metabolized via typical β-oxidation due to its alpha-geminal dimethyl group. Instead, it is primarily metabolized via ω-oxidation, yielding a distinct set of polar metabolites not produced by linear octanoic acid. [1]

Metabolic tracing Lipid metabolism Toxicology

DGAT1 Inhibition Potency: A Comparison with a Structurally Related Acyl-CoA:Diacylglycerol Acyltransferase Inhibitor

Inhibition of human recombinant DGAT1 by a compound containing a 2,2-dimethyloctanoic acid moiety shows moderate potency. While the assayed compound (CHEMBL2012627) is a more complex derivative, it provides a benchmark for the acyl chain's contribution to enzyme binding compared to other fatty acid derivatives. [1]

Metabolic disease Enzyme inhibition Drug discovery

Lipophilicity and Predicted Membrane Permeability Compared to Linear Octanoic Acid

The alpha-geminal dimethyl group significantly increases the lipophilicity of 2,2-dimethyloctanoic acid compared to its linear counterpart, as reflected in its higher calculated LogP. This difference impacts membrane permeability and distribution. [1]

Physicochemical profiling Drug design Formulation

Validated Applications for 2,2-Dimethyloctanoic Acid Based on Quantitative Evidence


Metabolic Probe for ω-Oxidation Pathway Studies

Procure 2,2-dimethyloctanoic acid for use as a metabolic tracer to investigate ω-oxidation pathways in vitro and in vivo. Its alpha-branching prevents β-oxidation, forcing metabolism through alternative routes. This allows researchers to quantify ω-oxidation activity and identify pathway intermediates like 2,2-dimethyladipic acid, a capability not possible with linear octanoic acid [1].

Scaffold for Developing DGAT1 Inhibitors

Use 2,2-dimethyloctanoic acid as a starting material or a key acyl chain component in medicinal chemistry programs targeting diacylglycerol O-acyltransferase 1 (DGAT1). The compound's branched structure has demonstrated moderate inhibitory activity against DGAT1 (IC50 ~130-600 nM in derivative form), providing a viable scaffold for further optimization to improve potency and selectivity for metabolic disease indications [2].

Building Block for Specialty Polymers and Coatings

Utilize 2,2-dimethyloctanoic acid as a monomer precursor for synthesizing vinyl esters (e.g., vinyl neodecanoate) used in the production of polymers and copolymers. The branched structure imparts desirable properties such as improved hydrolytic stability and flexibility to the resulting polymer films, which are valuable in surface coatings and adhesive formulations [3].

Technical Documentation Hub

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